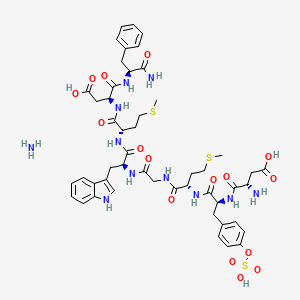
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also known by its chemical formula C₁₈H₂₀N₂OS , is a synthetic organic compound. It belongs to the class of thioimidazoles and contains a piperidine moiety. This compound has garnered interest due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol with piperidine-1-carboxaldehyde . The reaction proceeds under specific conditions, and purification methods are employed to obtain the final product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone reveals key features:
- The imidazole ring contributes to its heterocyclic nature.
- The piperidine ring imparts flexibility and potential for interactions with biological targets.
- The thioether group enhances lipophilicity and influences solubility.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as:
- Oxidation : The thioether group can undergo oxidation to form a sulfoxide or sulfone.
- Substitution : The piperidine nitrogen may be susceptible to nucleophilic substitution reactions.
- Ring-closing reactions : The imidazole ring can participate in cyclization processes.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point.
- Solubility : It may dissolve in organic solvents due to its lipophilic character.
- Stability : Stability under various conditions (light, temperature, pH) requires assessment.
Scientific Research Applications
1. Antimicrobial and Antitubercular Activities
Imidazo[2,1-b]thiazole derivatives, related to the chemical , have been synthesized and exhibit significant antimicrobial and antitubercular activities. This indicates potential applications in the development of new antimicrobial agents (Vekariya et al., 2017).
2. Anti-Breast Cancer Agents
Thiazolyl(Hydrazonoethyl)Thiazoles, synthesized using a similar compound as a building block, demonstrated promising antitumor activities against MCF-7 tumor cells. This suggests its potential in cancer research, particularly for breast cancer treatment (Mahmoud et al., 2021).
3. Antiviral Activities
Derivatives of imidazoles, closely related to the compound in focus, have shown potential in the development of antiviral agents. Particularly, their activities against HIV-1 and HIV-2 in MT-4 cells have been noted, indicating a pathway for new antiviral drug development (Al-Masoudi et al., 2007).
4. Mercury Ion Partitioning
Studies involving ethylene-glycol functionalized bis-imidazolium ionic liquid, which is structurally similar to the given compound, have shown efficient mercury ion partitioning from aqueous solutions. This suggests its use in environmental applications, particularly in the removal of heavy metals from water (Holbrey et al., 2003).
5. Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally related, have shown considerable activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. This indicates potential use in the treatment of tuberculosis and related infections (Lv et al., 2017).
Safety And Hazards
- Toxicity : Toxicological studies are essential to evaluate potential adverse effects.
- Handling : Proper handling procedures should be followed due to its synthetic nature.
- Environmental Impact : Disposal and environmental impact assessments are crucial.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship : Explore modifications for improved properties.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
: NY Times
: Wikipedia
properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-22-17(16-9-7-15(2)8-10-16)13-20-19(22)24-14-18(23)21-11-5-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOJIUGCGZCXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)



![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)


![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)